molecular formula C20H20NP B12819162 2-(Diphenylphosphanyl)-1-phenylethan-1-amine

2-(Diphenylphosphanyl)-1-phenylethan-1-amine

Cat. No.: B12819162
M. Wt: 305.4 g/mol
InChI Key: OTNYDYNCOCRMDG-UHFFFAOYSA-N
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Description

2-(Diphenylphosphanyl)-1-phenylethan-1-amine is an organophosphorus compound with the molecular formula C20H20NP. This compound features a phosphanyl group (PPh2) and an amine group (NH2) attached to a phenylethan backbone. It is known for its utility in various chemical reactions, particularly in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Synthesis: : One common method involves the reaction of diphenylphosphine with 2-bromo-1-phenylethan-1-amine under basic conditions. The reaction typically uses a base like potassium tert-butoxide in a solvent such as tetrahydrofuran (THF) at room temperature.

    Ph2PH+BrCH2CH(NH2)PhPh2PCH2CH(NH2)Ph+HBr\text{Ph}_2\text{PH} + \text{BrCH}_2\text{CH(NH}_2\text{)Ph} \rightarrow \text{Ph}_2\text{PCH}_2\text{CH(NH}_2\text{)Ph} + \text{HBr} Ph2​PH+BrCH2​CH(NH2​)Ph→Ph2​PCH2​CH(NH2​)Ph+HBr

  • Reductive Amination: : Another method involves the reductive amination of 2-(diphenylphosphino)acetaldehyde with aniline in the presence of a reducing agent like sodium triacetoxyborohydride.

    Ph2PCH2CHO+PhNH2+Na(OAc)3BHPh2PCH2CH(NH2)Ph+Na(OAc)2B\text{Ph}_2\text{PCH}_2\text{CHO} + \text{PhNH}_2 + \text{Na(OAc)}_3\text{BH} \rightarrow \text{Ph}_2\text{PCH}_2\text{CH(NH}_2\text{)Ph} + \text{Na(OAc)}_2\text{B} Ph2​PCH2​CHO+PhNH2​+Na(OAc)3​BH→Ph2​PCH2​CH(NH2​)Ph+Na(OAc)2​B

Industrial Production Methods

Industrial production of 2-(Diphenylphosphanyl)-1-phenylethan-1-amine often involves large-scale batch reactions using the direct synthesis method. The reaction conditions are optimized for yield and purity, with careful control of temperature and solvent conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phosphanyl group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Ph2PCH2CH(NH2)Ph+H2O2Ph2P(O)CH2CH(NH2)Ph\text{Ph}_2\text{PCH}_2\text{CH(NH}_2\text{)Ph} + \text{H}_2\text{O}_2 \rightarrow \text{Ph}_2\text{P(O)CH}_2\text{CH(NH}_2\text{)Ph} Ph2​PCH2​CH(NH2​)Ph+H2​O2​→Ph2​P(O)CH2​CH(NH2​)Ph

  • Substitution: : The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

    Ph2PCH2CH(NH2)Ph+RBrPh2PCH2CH(NHR)Ph+HBr\text{Ph}_2\text{PCH}_2\text{CH(NH}_2\text{)Ph} + \text{RBr} \rightarrow \text{Ph}_2\text{PCH}_2\text{CH(NHR)Ph} + \text{HBr} Ph2​PCH2​CH(NH2​)Ph+RBr→Ph2​PCH2​CH(NHR)Ph+HBr

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Bases: Potassium tert-butoxide, sodium hydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

    Phosphine Oxides: Formed from oxidation reactions.

    Secondary/Tertiary Amines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

2-(Diphenylphosphanyl)-1-phenylethan-1-amine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

Biology and Medicine

In biological research, this compound is used to study enzyme mechanisms and as a probe for phosphine-based drug delivery systems. Its ability to form stable complexes with metals makes it useful in imaging and diagnostic applications.

Industry

In the industrial sector, this compound is employed in the synthesis of fine chemicals and pharmaceuticals

Properties

IUPAC Name

2-diphenylphosphanyl-1-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNYDYNCOCRMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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